molecular formula C27H28ClNO4 B5002116 Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5002116
M. Wt: 466.0 g/mol
InChI Key: IUMDBTWZESGCPA-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative. The molecule features:

  • A hexahydroquinoline core with a 5-oxo group.
  • Substituents at positions 4 (4-ethoxyphenyl) and 7 (4-chlorophenyl), which likely influence electronic properties and intermolecular interactions.
  • An ethyl ester group at position 3 and a methyl group at position 2, contributing to steric and solubility characteristics.

The synthesis of such compounds typically involves multicomponent reactions, such as Hantzsch-type cyclization, which is common for polyhydroquinoline derivatives .

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO4/c1-4-32-21-12-8-18(9-13-21)25-24(27(31)33-5-2)16(3)29-22-14-19(15-23(30)26(22)25)17-6-10-20(28)11-7-17/h6-13,19,25,29H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDBTWZESGCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects at Position 4

Compound Name (Ethyl Ester Derivatives) Position 4 Substituent Key Properties/Implications Reference
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... 4-Fluorophenyl Enhanced electron-withdrawing effects; potential for halogen bonding .
Ethyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-... 3,4-Dimethoxyphenyl Electron-donating groups improve solubility; methoxy groups may participate in hydrogen bonding .
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-... 5-Bromo-2-hydroxyphenyl Bromine increases molecular weight; hydroxyl group enables strong hydrogen bonding .
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-... 4-Diethylaminophenyl Tertiary amine enhances solubility and basicity; potential for charge-transfer interactions .

Key Observations :

  • Bulky substituents (e.g., diethylamino) may induce steric hindrance, affecting crystal packing .

Substituent Effects at Position 7

Compound Name (Ethyl Ester Derivatives) Position 7 Substituent Key Properties/Implications Reference
Ethyl 7-(4-methoxyphenyl)-4-(3,4-dimethoxyphenyl)-... 4-Methoxyphenyl Methoxy groups enhance π-π stacking and solubility .
Ethyl 7-phenyl-4-(3-hydroxyphenyl)-2-methyl-5-oxo-... Phenyl Hydroxyl group facilitates hydrogen bonding; phenyl contributes to hydrophobic interactions .

Key Observations :

  • Methoxy or hydroxyl groups at this position can participate in hydrogen-bonding networks, as observed in crystal structures .

Variations in Ester Groups

Compound Name Ester Group Implications Reference
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... Methyl ester Reduced steric hindrance compared to ethyl esters; lower molecular weight .
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxy... 2-Ethoxyethyl ester Extended alkyl chain improves lipophilicity; ether oxygen may engage in weak hydrogen bonds .

Key Observations :

  • Ethyl esters (as in the target compound) balance solubility and lipophilicity, making them versatile for pharmaceutical formulations.
  • Larger ester groups (e.g., 2-ethoxyethyl) may alter crystallization behavior, as seen in compounds with complex packing motifs .

Crystallographic and Computational Insights

Structural Analysis Tools

  • SHELX Suite: Widely used for small-molecule refinement, including hexahydroquinoline derivatives. Features like TWIN and HKLF5 in SHELXL enable handling of twinned or high-resolution data .
  • OLEX2: Integrates structure solution, refinement, and visualization, providing robust analysis of hydrogen-bonding patterns (e.g., C=O···H–N interactions in hexahydroquinolines) .

Hydrogen Bonding and Ring Puckering

  • Hydrogen-bonding patterns in analogs like Ethyl 4-(5-bromo-2-hydroxyphenyl)-... show O–H···O=C interactions stabilizing crystal lattices .
  • Ring puckering in hexahydroquinolines, analyzed via Cremer-Pople parameters, reveals chair-like conformations in the cyclohexene ring, with substituents influencing puckering amplitudes .

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